molecular formula C12H10N2O2 B2537548 3-(Pyridin-2-ylamino)benzoic acid CAS No. 348110-39-4

3-(Pyridin-2-ylamino)benzoic acid

Cat. No.: B2537548
CAS No.: 348110-39-4
M. Wt: 214.224
InChI Key: YYSORMAMCGMXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-2-ylamino)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Pyridin-2-ylamino)benzoic acid involves the reaction of 2-aminopyridine with 3-bromobenzoic acid under basic conditions. The reaction typically employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of 3-bromobenzoic acid . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridin-2-ylmethanol derivatives.

    Substitution: Formation of various substituted pyridin-2-ylamino derivatives.

Scientific Research Applications

3-(Pyridin-2-ylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyridin-2-ylamino)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridine moiety can interact with metal ions, making it useful in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylamino)benzoic acid
  • 4-(Pyridin-2-ylamino)benzoic acid
  • 3-(Pyridin-3-ylamino)benzoic acid

Uniqueness

3-(Pyridin-2-ylamino)benzoic acid is unique due to the position of the pyridin-2-ylamino group, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

3-(pyridin-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSORMAMCGMXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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